Cas no 1354704-81-6 (1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride)

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride は、有機合成において重要なスルホン化試薬です。この化合物は、ピラゾール骨格にエチル基とメチル基が結合した構造を持ち、反応性の高いスルホニルクロリド基を有しています。そのため、アミンやアルコールなどの求核剤との反応により、対応するスルホンアミドやスルホン酸エステルの合成に有用です。高い反応性と選択性を備えており、医薬品中間体や機能性材料の合成において重要な役割を果たします。また、比較的安定な性質を持つため、取り扱いが容易である点も利点です。

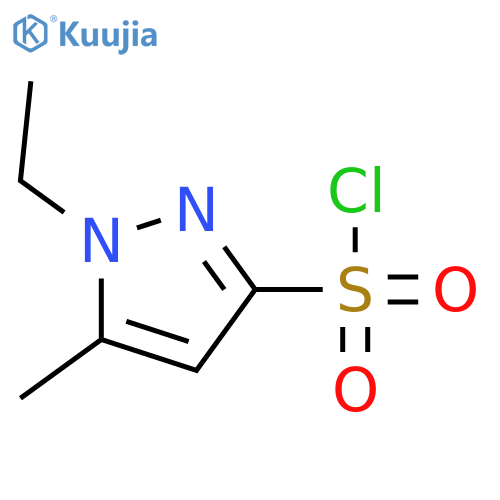

1354704-81-6 structure

商品名:1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride

CAS番号:1354704-81-6

MF:C6H9ClN2O2S

メガワット:208.665858983994

CID:5179170

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride

- 1H-Pyrazole-3-sulfonyl chloride, 1-ethyl-5-methyl-

-

- インチ: 1S/C6H9ClN2O2S/c1-3-9-5(2)4-6(8-9)12(7,10)11/h4H,3H2,1-2H3

- InChIKey: MORVUACCUBOMIB-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C(C)=CC(S(Cl)(=O)=O)=N1

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-5g |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 5g |

¥18120 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-10g |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 10g |

¥24586 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-2g |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 2g |

¥8341 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-100mg |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 100mg |

¥2695 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-500mg |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 500mg |

¥5184 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-250mg |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 250mg |

¥4105 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-1g |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |

1354704-81-6 | 98% | 1g |

¥7770 | 2023-04-15 |

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1354704-81-6 (1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬